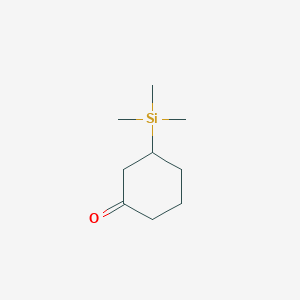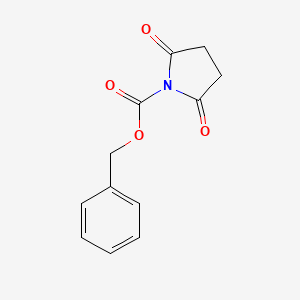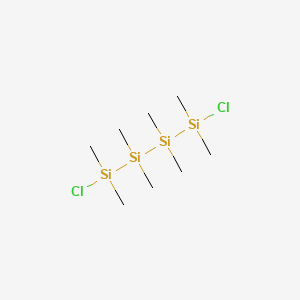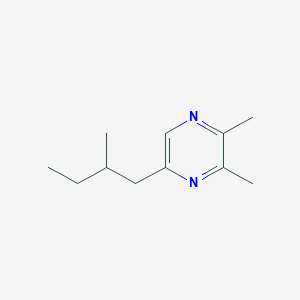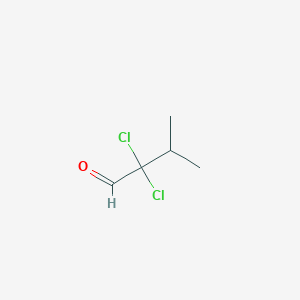
Butanal, 2,2-dichloro-3-methyl-
Overview
Description
Butanal, 2,2-dichloro-3-methyl- is an organic compound with the molecular formula C5H8Cl2O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom. The compound is also known by its IUPAC name, 2,2-dichloro-3-methylbutanal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 2,2-dichloro-3-methyl- typically involves the chlorination of 3-methylbutanal. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and reaction time to avoid over-chlorination .
Industrial Production Methods
Industrial production of Butanal, 2,2-dichloro-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of chlorination while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Butanal, 2,2-dichloro-3-methyl- undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Aqueous sodium hydroxide (NaOH) for hydroxide substitution.
Major Products Formed
Oxidation: 2,2-dichloro-3-methylbutanoic acid.
Reduction: 2,2-dichloro-3-methylbutanol.
Substitution: 2,2-dihydroxy-3-methylbutanal (when hydroxide is the nucleophile).
Scientific Research Applications
Butanal, 2,2-dichloro-3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butanal, 2,2-dichloro-3-methyl- involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group. The chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and substitution .
Comparison with Similar Compounds
Similar Compounds
Butanal: Lacks the chlorine atoms, making it less electrophilic and less reactive in nucleophilic substitution reactions.
2,2-Dichlorobutanal: Similar structure but without the methyl group, leading to different steric and electronic properties.
3-Methylbutanal: Lacks the chlorine atoms, resulting in different reactivity and chemical behavior.
Uniqueness
Butanal, 2,2-dichloro-3-methyl- is unique due to the presence of both chlorine atoms and a methyl group, which significantly influence its reactivity and chemical properties. The chlorine atoms enhance the electrophilicity of the carbonyl carbon, while the methyl group provides steric hindrance, affecting the compound’s overall reactivity .
Properties
IUPAC Name |
2,2-dichloro-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-4(2)5(6,7)3-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQOQMAGHMMDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433087 | |
| Record name | Butanal, 2,2-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76043-68-0 | |
| Record name | Butanal, 2,2-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


